1-(Methoxymethyl)-4-(trifluoromethyl)benzene is classified under various chemical databases and literature, including patents and scientific articles. It is often synthesized for use in pharmaceuticals and agrochemicals due to its unique electronic properties imparted by the trifluoromethyl group, which enhances lipophilicity and metabolic stability.
The synthesis of 1-(methoxymethyl)-4-(trifluoromethyl)benzene can be achieved through several methods:
These methods provide good yields and selectivity for the desired compound.
The molecular structure of 1-(methoxymethyl)-4-(trifluoromethyl)benzene can be analyzed using various spectroscopic techniques:
The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (methoxymethyl) groups creates a unique electronic environment that affects reactivity.
1-(Methoxymethyl)-4-(trifluoromethyl)benzene participates in various chemical reactions due to its functional groups:
The mechanism of action for reactions involving 1-(methoxymethyl)-4-(trifluoromethyl)benzene typically follows standard pathways for aromatic compounds:
Key physical and chemical properties include:
These properties make it suitable for applications requiring specific solubility profiles .
1-(Methoxymethyl)-4-(trifluoromethyl)benzene has several scientific applications:
The molecular architecture of 1-(methoxymethyl)-4-(trifluoromethyl)benzene (C₉H₉F₃O) integrates a benzene ring para-substituted with two functionally distinct groups. The trifluoromethyl group (–CF₃) exhibits strong electron-withdrawing character (σₚ = 0.54, Hammett constant), while the methoxymethyl group (–CH₂OCH₃) demonstrates moderate electron-donating properties through oxygen hyperconjugation. This push-pull configuration creates a polarized aromatic system with a calculated dipole moment of approximately 2.8 D, significantly influencing its reactivity in electrophilic substitutions and metal-catalyzed coupling reactions [3] [6].
Table 1: Fundamental Structural Identifiers of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene
Identifier | Value/Specification | Reference Source |
---|---|---|
CAS Registry Number | 155820-05-6 | [3] [5] [6] |
Molecular Formula | C₉H₉F₃O | [3] [5] [9] |
Systematic IUPAC Name | 1-(Methoxymethyl)-4-(trifluoromethyl)benzene | [3] [5] |
Canonical SMILES | COCC₁=CC=C(C=C₁)C(F)(F)F | [3] [5] |
InChI Key | VSEBVHPRKPUKQD-UHFFFAOYSA-N | [3] |
Exact Mass | 190.0610 Da | [3] [9] |
Molecular Weight | 190.16 g/mol | [5] [6] [9] |
Hydrogen Bond Acceptors | 4 | [3] |
Hydrogen Bond Donors | 0 | [3] |
Spectroscopic characterization reveals distinctive signatures: ¹⁹F NMR shows a characteristic singlet near -62 ppm (CF₃), while ¹H NMR displays resonances at approximately 3.38 ppm (s, 3H, OCH₃), 4.54 ppm (s, 2H, CH₂), and 7.4-7.6 ppm (m, 4H, Ar-H). Infrared spectroscopy identifies key absorptions at 1320 cm⁻¹ (C-F str.) and 1100 cm⁻¹ (C-O-C asym. str.). The compound’s physical state is typically a colorless to pale yellow liquid at room temperature, with purity specifications of ≥95% in commercial research samples [5] [9].
This synthetic compound emerged from pharmaceutical development pipelines in the mid-1990s, with its CAS registry date (March 29, 1996) reflecting its relatively recent introduction compared to simpler trifluoromethylated aromatics. Its structural complexity suggests origins in specialized synthetic methodologies developed during the rapid expansion of organofluorine chemistry in the late 1980s and early 1990s. The compound was not isolated from natural sources but designed specifically to overcome limitations of simpler analogs like 1-methoxy-4-(trifluoromethyl)benzene (C₈H₇F₃O, CAS 402-52-8), which lacks the versatile benzylic position [2] [7] [9].
Commercial availability began through specialty chemical suppliers including Alfa Chemistry and BLD Pharm around the early 2000s, primarily targeting pharmaceutical research. The compound’s synthetic accessibility through nucleophilic substitution of 4-(bromomethyl)benzotrifluoride with sodium methoxide facilitated its adoption as a building block. Production scales have expanded from milligram quantities to multi-kilogram batches to meet growing demand in medicinal chemistry applications, though it remains significantly more expensive ($160-$640/g) than non-fluorinated analogs due to specialized fluorination steps and purification requirements [5] [6] [9].
The strategic incorporation of both fluorinated and ether functionalities creates a bifunctional building block with exceptional versatility. The electron-deficient aromatic ring undergoes regioselective electrophilic substitution (e.g., nitration at meta-position to -CF₃), while the benzylic methylene group participates in oxidation, radical reactions, and nucleophilic displacements. This dual-reactivity profile enables parallel derivatization strategies not feasible with single-functional-group analogs [3] [4].
In pharmaceutical synthesis, the compound serves as a precursor to numerous bioactive intermediates:
The trifluoromethyl group significantly enhances lipophilicity (calculated log P = 2.18) and metabolic stability compared to methyl or chloro analogs, while the methoxymethyl ether provides a protected alcohol functionality stable under basic conditions but readily deprotectable under mild acid. This balance makes it particularly valuable in prodrug design and pharmacokinetic optimization [3] [9].
Table 2: Key Derivatives and Their Pharmaceutical Applications
Derivative | CAS Number | Synthetic Utility | Target Pharmacophores | |
---|---|---|---|---|
1-Bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene | Not specified | Suzuki-Miyaura cross-coupling | Kinase inhibitor cores, NSAID derivatives | [4] |
1-(Methoxymethyl)-2-nitro-4-(trifluoromethyl)benzene | 890434-86-3 | Reduction to aniline derivatives | Benzimidazole antimicrobials, Triazole antifungals | [8] |
4-(Trifluoromethyl)benzaldehyde | Not specified | Oxidation product | Chalcone-based anticancer agents | [3] |
Material science applications exploit the compound’s capacity to modify surface energies in liquid crystal mixtures and as a dielectric modifier in polymer composites. The -CF₃ group reduces intermolecular stacking while the methoxymethyl group provides conformational flexibility, creating materials with tunable viscoelastic properties [5] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1